
(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride
Vue d'ensemble
Description
(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride (CAS: 623583-10-8) is a fluorinated pyrrolidine derivative with a hydroxymethyl substituent at the 2-position and two fluorine atoms at the 4,4-positions of the pyrrolidine ring. The compound’s stereochemistry (S-configuration) and fluorine substituents confer distinct physicochemical properties, including enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs. It is widely used as a chiral building block in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase-targeting drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-4,4-difluoropyrrolidine.
Hydroxymethylation: The (S)-4,4-difluoropyrrolidine undergoes hydroxymethylation to introduce the hydroxymethyl group at the 2-position.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
The reaction conditions often involve the use of inert atmospheres (such as nitrogen or argon) and controlled temperatures to ensure the stability of the intermediate and final products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems to ensure consistent quality .
Analyse Des Réactions Chimiques
Substitution Reactions
The compound participates in nucleophilic substitution reactions due to the electron-withdrawing effects of fluorine atoms, which activate adjacent positions. Key transformations include:
1.1. Amine Substitution
In the synthesis of pyrimidopyrimidine derivatives, the hydrochloride salt undergoes substitution with primary and secondary amines under mild conditions (THF, room temperature). For example:
text(S)-(4,4-Difluoropyrrolidin-2-yl)methanol + Amine → Substituted Pyrimidopyrimidine Derivatives [2][7]
This reaction is critical for modifying the compound’s pharmacological profile, as demonstrated in PDE5 inhibitor development .
1.2. Thiol Substitution
Thiols (RSH) react with intermediates derived from the compound to form sulfur-containing analogs, enhancing lipophilicity and metabolic stability .
2.1. Oxidation of the Hydroxymethyl Group
The hydroxymethyl group (-CH2OH) is oxidized to a carboxylic acid (-COOH) using strong oxidizing agents like KMnO4 under acidic or basic conditions. This transformation is pivotal for generating carboxylated derivatives used in medicinal chemistry.
2.2. Reduction of Intermediate Halides
Lithium aluminum hydride (LiAlH4) in anhydrous ether reduces halogenated intermediates back to alcohols, preserving stereochemistry.
Metabolic Reactions
In rat liver microsomes (RLM), the compound exhibits enhanced metabolic stability compared to non-fluorinated analogs due to fluorine’s electron-withdrawing effects. Key findings include:
Compound | PDE5 IC50 (nM) | T1/2 in RLM (min) |
---|---|---|
(S)-4h | 332 | 67 |
DIP (Control) | 235 | 7 |
-
Primary Metabolic Pathway : Oxidative metabolism via cytochrome P450 enzymes, with fluorine atoms reducing basicity and slowing degradation .
-
Key Metabolite : Fluorine-retained products dominate due to C-F bond stability under physiological conditions .
Comparative Reactivity with Structural Analogs
Compound | Key Structural Feature | Reactivity Difference |
---|---|---|
(S)-(3-Fluoropyrrolidin-3-yl)methanol | Fluorine at 3-position | Higher electrophilicity at C3 |
(4,4-Difluoropyrrolidin-2-yl)methanamine | Amine substitution for -CH2OH | Enhanced nucleophilicity |
(S)-4h (Current Compound) | Dual fluorine + hydroxymethyl | Balanced lipophilicity and stability |
The dual fluorine substitution at C4 and hydroxymethyl group at C2 create synergistic effects, improving both synthetic utility and in vivo performance .
5.1. Intermediate in PDE5 Inhibitors
The compound serves as a chiral building block for pyrimidopyrimidine-based PDE5 inhibitors, enabling:
-
Enhanced Binding Affinity : Fluorine atoms improve hydrophobic interactions with enzyme active sites .
-
Tailored Pharmacokinetics : Modifications at the hydroxymethyl group optimize metabolic stability (e.g., T1/2 = 67 min for (S)-4h) .
5.2. Hydrogenation Reactions
In catalytic hydrogenation (Pd/C, H2), derivatives of the compound undergo selective reduction of double bonds while retaining fluorine substituents .
Applications De Recherche Scientifique
Medicinal Chemistry
(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in studying structure-activity relationships (SAR) and pharmacokinetics of drug candidates. The presence of fluorine atoms contributes to improved binding affinity and selectivity towards biological targets.
Case Study : A study demonstrated that derivatives of this compound exhibited enhanced activity against specific cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .
Organic Synthesis
In organic chemistry, this compound is utilized for synthesizing complex molecules through various reaction pathways, including oxidation and substitution reactions. Its unique structure allows for versatile reactivity.
Synthesis Reactions :
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate (KMnO) | Acidic or basic medium |
Reduction | Lithium aluminum hydride (LiAlH) | Anhydrous ether |
Substitution | Sodium azide (NaN), thiols (RSH) | Appropriate conditions |
Biomedical Imaging
The compound has been explored as a potential molecular imaging agent due to its ability to bind to specific biological targets. Radiolabeling studies indicate that it can be used to visualize tumor microenvironments effectively.
Research Findings : In vitro studies showed that radiolabeled derivatives of this compound exhibited high specificity for fibroblast activation protein (FAP), which is overexpressed in many cancers .
Mécanisme D'action
The mechanism of action of (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it has been studied as a potential inhibitor of Aurora kinases, which are involved in cell division and have implications in cancer therapy .
Comparaison Avec Des Composés Similaires
Enantiomeric Pair: (R)-(4,4-Difluoropyrrolidin-2-yl)methanol Hydrochloride
- Structural Differences: The R-enantiomer (CAS: 1315593-71-5) shares the same molecular formula (C₅H₁₀ClF₂NO) and weight (173.59 g/mol) but exhibits opposite stereochemistry at the 2-position .
- Functional Implications : Enantiomers often display divergent biological activities due to stereospecific interactions with targets. For example, the S-isomer may exhibit higher binding affinity to certain enzymes, while the R-isomer could show reduced or altered activity .
- Applications : The R-isomer is listed as a key intermediate in drug discovery pipelines, emphasizing the importance of stereochemical control in medicinal chemistry .
Methyl Ester Derivative: Methyl (S)-4,4-Difluoropyrrolidine-2-carboxylate Hydrochloride
- Structural Differences: Replaces the hydroxymethyl group with a methyl ester (C₆H₁₀ClF₂NO₂; MW: 201.60 g/mol) .
- Physicochemical Properties : The ester group increases lipophilicity (logP ~1.2 vs. ~0.5 for the hydroxymethyl analog), enhancing membrane permeability but reducing aqueous solubility.
- Applications : Serves as a prodrug, hydrolyzing in vivo to the corresponding carboxylic acid, which may interact with ion channels or transporters .
Piperidine Analog: 1-(2-Bromoethyl)-4,4-Difluoropiperidine Hydrobromide
- Structural Differences : Features a six-membered piperidine ring (vs. five-membered pyrrolidine) and a bromoethyl substituent (C₇H₁₂Br₂F₂N; MW: 313.99 g/mol) .
- The bromoethyl group enables further alkylation reactions in synthesis.
Fluoromethyl Derivative: (S)-4,4-Difluoro-2-(Fluoromethyl)Pyrrolidine Hydrochloride
- Structural Differences : Substitutes hydroxymethyl with a fluoromethyl group (C₅H₉ClF₃N; MW: 175.58 g/mol) .
- Applications : Explored in CNS drug development due to improved pharmacokinetic properties .
Racemic Mixture: (4,4-Difluoropyrrolidin-2-yl)methanol Hydrochloride (Unspecified Stereochemistry)
- Structural Differences : Lacks defined stereochemistry (CAS: 1801708-76-8) .
- Functional Implications : Racemic mixtures may exhibit mixed biological activities, complicating therapeutic use. Regulatory agencies often require enantiopure compounds for drug approval.
Data Tables
Table 1: Structural and Physicochemical Comparison
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP* | Applications |
---|---|---|---|---|---|
(S)-(4,4-Difluoropyrrolidin-2-yl)methanol HCl | C₅H₁₀ClF₂NO | 173.59 | Hydroxymethyl, 4,4-F₂ | ~0.5 | Pharmaceutical intermediate |
(R)-Enantiomer | C₅H₁₀ClF₂NO | 173.59 | R-configuration | ~0.5 | Drug discovery building block |
Methyl (S)-4,4-difluoropyrrolidine-2-carboxylate HCl | C₆H₁₀ClF₂NO₂ | 201.60 | Methyl ester | ~1.2 | Prodrug development |
1-(2-Bromoethyl)-4,4-difluoropiperidine HBr | C₇H₁₂Br₂F₂N | 313.99 | Bromoethyl, piperidine | ~2.0 | Alkylation precursor |
(S)-4,4-Difluoro-2-(fluoromethyl)pyrrolidine HCl | C₅H₉ClF₃N | 175.58 | Fluoromethyl | ~1.5 | CNS drug candidates |
*Estimated using fragment-based methods.
Table 2: Commercial Availability and Pricing (Selected Examples)
Compound | Supplier | Purity | Price (1g) | CAS Number |
---|---|---|---|---|
(S)-(4,4-Difluoropyrrolidin-2-yl)methanol HCl | CymitQuimica | 98% | €110 | 623583-10-8 |
(R)-(4,4-Difluoropyrrolidin-2-yl)methanol HCl | PharmaBlock | 99% | $150 | 1315593-71-5 |
Methyl (S)-4,4-difluoropyrrolidine-2-carboxylate HCl | ChemBook | 97% | $200 | 156046-05-8 |
Key Research Findings
Stereochemical Impact : The S-isomer demonstrates 10-fold higher inhibitory activity against HCV NS3/4A protease compared to the R-isomer in vitro .
Fluorine Effects : 4,4-Difluorination increases metabolic stability by resisting oxidative degradation in liver microsomes .
Toxicity : Hydroxymethyl derivatives show lower cytotoxicity (IC₅₀ > 100 μM in HEK293 cells) compared to bromoethyl analogs (IC₅₀ ~10 μM) .
Solubility : The hydrochloride salt form improves aqueous solubility (>50 mg/mL) for formulation in parenteral drugs .
Activité Biologique
(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including structure-activity relationships, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with difluoromethyl groups and a hydroxymethyl group, which contributes to its unique reactivity and interaction profiles. The presence of both the amine and alcohol functional groups allows for diverse chemical interactions that may influence biological activity.
While specific mechanisms of action for this compound are not fully elucidated, computational models suggest that compounds with similar structures may interact with various biological targets such as receptors or enzymes. The difluoropyrrolidine structure is expected to enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Predicted Therapeutic Applications
- Analgesic Properties : Similar compounds have shown analgesic effects, suggesting potential applications in pain management.
- Anti-inflammatory Effects : The structural features of this compound may confer anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Neuroactive Properties : Given the structural similarities to known neuroactive compounds, there is potential for this compound to exhibit effects on the central nervous system.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for predicting the biological activity of this compound. The following table summarizes the activity of structurally related compounds:
Compound Name | Structure Features | Biological Activity | Unique Characteristics |
---|---|---|---|
This compound | Pyrrolidine + Difluoromethyl | Predicted analgesic and anti-inflammatory | Enhanced lipophilicity |
(1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol | Aminophenyl + Difluoropyrrolidine | Analgesic properties | Interaction with pain receptors |
(1-(3-Aminophenyl)-4-fluoropyrrolidin-2-yl)methanol | Aminophenyl + Monofluoropyrrolidine | Moderate anti-inflammatory effects | Monofluoro substitution may reduce activity |
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. Notable findings include:
- Molecular Docking Studies : Virtual screening has indicated potential binding affinities towards targets involved in pain pathways and inflammation processes. These studies utilized molecular docking simulations to rationalize interactions at the molecular level.
- In Vivo Studies : Preliminary animal studies have demonstrated that derivatives of this compound exhibit significant analgesic effects comparable to established pain relievers. Further exploration into dosage and administration routes is ongoing.
- Toxicological Assessments : Initial assessments indicate a favorable safety profile; however, comprehensive toxicological evaluations are necessary to confirm these findings before clinical applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves chiral pyrrolidine precursors. A common route starts with tert-butyl carbamate-protected intermediates. For example, (2S)-4,4-difluoropyrrolidine-2-carboxylic acid derivatives are reduced to the corresponding methanol using agents like LiAlH4, followed by HCl-mediated deprotection to yield the hydrochloride salt . Key intermediates include tert-butyl N-{[(2S)-4,4-difluoropyrrolidin-2-yl]methyl}carbamate (CAS: 1363384-66-0), which ensures stereochemical control during fluorination and subsequent steps .
Table 1: Key Synthetic Intermediates
Intermediate Name | CAS Number | Role in Synthesis |
---|---|---|
tert-butyl carbamate-protected derivative | 1363384-66-0 | Chiral control and protection |
Difluoropyrrolidine carboxylic acid | 203866-15-3 | Precursor for reduction |
Q. How is the stereochemical integrity of the (S)-configured carbon maintained during synthesis?
- Methodological Answer : Asymmetric synthesis or chiral resolution is critical. For instance, tert-butyl carbamate groups (e.g., PBN20120409 in ) act as chiral auxiliaries to prevent racemization during fluorination. Chiral HPLC (98% purity in ) validates enantiomeric excess post-synthesis. Low-temperature reaction conditions (<0°C) during acidic/basic steps further minimize epimerization .
Q. What analytical techniques are recommended for confirming the chemical identity and enantiomeric purity of this compound?
- Methodological Answer :
- NMR : NMR distinguishes difluoro groups (δ -120 to -130 ppm). NMR confirms methanol proton integration.
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to resolve enantiomers (retention time: 8–12 min for (S)-isomer) .
- Mass Spectrometry : ESI-MS (m/z 173.59 [M+H]) verifies molecular weight .
Advanced Research Questions
Q. What strategies mitigate racemization during the synthesis of this compound under acidic/basic conditions?
- Methodological Answer :
- Protecting Groups : Boc (tert-butoxycarbonyl) groups stabilize the pyrrolidine ring during fluorination .
- Reaction Solvents : Polar aprotic solvents (e.g., DMF) reduce nucleophilic attack on chiral centers.
- Kinetic Control : Short reaction times (<2 hr) and low temperatures (0–5°C) during HCl-mediated deprotection prevent acid-catalyzed racemization .
Q. How do computational models predict the conformational stability of the difluorinated pyrrolidine ring?
- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-311+G(d,p)) predict a puckered ring conformation due to fluorine’s electronegativity. Experimental validation via X-ray crystallography (not in evidence) or NOE NMR correlations (e.g., axial vs. equatorial F atoms) can confirm these predictions .
Q. What contradictory findings exist regarding the reactivity of the difluorinated pyrrolidine core in nucleophilic substitution reactions?
- Methodological Answer : Some studies report reduced reactivity due to fluorine’s electron-withdrawing effects, while others note enhanced ring strain increasing susceptibility. To resolve:
- Mechanistic Probes : Isotopic labeling ( in methanol) tracks substitution pathways.
- Kinetic Studies : Compare reaction rates in DMSO vs. THF to assess solvent effects .
Q. Data Contradiction Analysis
Example : Conflicting reports on difluoropyrrolidine’s stability in aqueous media.
- Resolution :
- pH-Dependent Stability Assays : Monitor degradation via HPLC at pH 2–10.
- Arrhenius Modeling : Calculate activation energy (Ea) for hydrolysis to identify optimal storage conditions (e.g., pH 6–7, 4°C) .
Propriétés
IUPAC Name |
[(2S)-4,4-difluoropyrrolidin-2-yl]methanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-5(7)1-4(2-9)8-3-5;/h4,8-9H,1-3H2;1H/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAVXSQHRZARDV-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC1(F)F)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC1(F)F)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.